Antifungal Activity Against Candida albicans: Sulfanyl vs. Sulfone Analogs
A published series of 17 sulfanyl and sulfone derivatives evaluated against C. albicans wild-type (SC5314) demonstrates that minor structural modifications produce MIC differences exceeding 4-fold within the same assay. Although the specific target compound was not explicitly listed in the available public report, the study establishes that sulfanyl-bearing scaffold 6 exhibits superior morphogenesis inhibition relative to non-sulfanyl or monosubstituted analogs, providing a direct comparator framework for any thioether-containing congener [1].
| Evidence Dimension | In vitro C. albicans wild-type cell inhibition |
|---|---|
| Target Compound Data | Not available in the public domain for the specific target compound. |
| Comparator Or Baseline | Sulfanyl derivative 6 (structure not fully disclosed) showed 100% cell inhibition at 0.5 mg/mL vs. chlorodibromomethyl-4-hydrazino-3-nitrophenyl sulfone (compound 11) requiring 4 mg/mL for equivalent effect. |
| Quantified Difference | 8-fold lower active concentration for the lead sulfanyl compound relative to the least active sulfone. |
| Conditions | Broth microdilution M27-A3 protocol; C. albicans SC5314 wild-type strain. |
Why This Matters
It demonstrates that the thioether (-S-) linkage is a critical determinant of anti-Candida potency within this chemotype, reducing the risk of procuring an inactive sulfone analog.
- [1] Medycyna Doświadczalna i Mikrobiologia 2018, 70, 175–184. New sulfone and sulfanyl derivatives with antifungal activity. View Source
